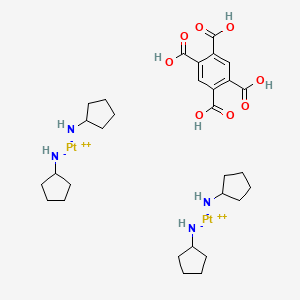

Benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+)

Description

Benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) is a complex compound that combines the properties of benzene-1,2,4,5-tetracarboxylic acid, cyclopentylazanide, and platinum(2+)

Properties

CAS No. |

82422-14-8 |

|---|---|

Molecular Formula |

C30H46N4O8Pt2 |

Molecular Weight |

980.9 g/mol |

IUPAC Name |

benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) |

InChI |

InChI=1S/C10H6O8.4C5H10N.2Pt/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;4*6-5-3-1-2-4-5;;/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*5-6H,1-4H2;;/q;4*-1;2*+2 |

InChI Key |

ZRRMYRXOFRGHQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)[NH-].C1CCC(C1)[NH-].C1CCC(C1)[NH-].C1CCC(C1)[NH-].C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O.[Pt+2].[Pt+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,2,4,5-tetracarboxylic acid involves the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate. The resulting product is then purified through recrystallization. Cyclopentylazanide can be synthesized by reacting cyclopentylamine with an appropriate azide source under controlled conditions. Platinum(2+) complexes are typically prepared by reacting platinum salts with suitable ligands under specific conditions.

Industrial Production Methods

Industrial production of benzene-1,2,4,5-tetracarboxylic acid often involves large-scale oxidation processes using advanced catalytic systems to ensure high yield and purity. Cyclopentylazanide production may involve continuous flow reactors to maintain consistent reaction conditions. Platinum(2+) complexes are produced using high-purity platinum salts and ligands in controlled environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzene-1,2,4,5-tetracarboxylic acid can undergo further oxidation to form its anhydride.

Reduction: Platinum(2+) can be reduced to platinum(0) under specific conditions.

Substitution: Cyclopentylazanide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, sulfuric acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, base.

Major Products

Oxidation: Benzene-1,2,4,5-tetracarboxylic dianhydride.

Reduction: Platinum metal.

Substitution: Substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry

Benzene-1,2,4,5-tetracarboxylic acid is extensively used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . These materials have applications in gas storage, catalysis, and separation processes.

Biology

Cyclopentylazanide derivatives are studied for their potential as bioactive molecules, including antimicrobial and anticancer agents.

Medicine

Platinum(2+) complexes are well-known for their use in chemotherapy drugs, such as cisplatin, which is used to treat various types of cancer.

Industry

The compound’s components are used in the production of high-performance materials, including polymers and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) involves the interaction of its components with specific molecular targets. Benzene-1,2,4,5-tetracarboxylic acid acts as a ligand, forming stable complexes with metal ions. Cyclopentylazanide can interact with biological molecules through nucleophilic substitution. Platinum(2+) exerts its effects by binding to DNA, causing cross-linking and disrupting cellular replication processes.

Comparison with Similar Compounds

Similar Compounds

Benzene-1,2,4,5-tetracarboxylic dianhydride: Similar in structure but lacks the azanide and platinum components.

Cyclopentylamine: Similar to cyclopentylazanide but without the azide group.

Cisplatin: A well-known platinum(2+) complex used in chemotherapy.

Uniqueness

Benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) is unique due to the combination of its components, which allows it to participate in a wide range of chemical reactions and applications. The presence of platinum(2+) adds significant value in medical applications, particularly in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.